4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Overview
Description
This compound is a derivative of benzene, which is a cyclic compound with six carbon atoms. It has a difluoroethyl group, a trifluoromethyl group, and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C9H6F6 . It likely has a planar structure due to the nature of the benzene ring, with the various fluorinated groups extending out from the plane of the ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Fluorinated compounds tend to be quite stable and resistant to breaking down, which could make this compound persistent in the environment .Scientific Research Applications
- Summary of the Application : The compound “4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene” is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .
- Methods of Application or Experimental Procedures : The compound was used with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
- Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter . The efficiency at a brightness of 1000 cd m −2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
properties
IUPAC Name |
4-(1,1-difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-3-6(7(10)4-5)9(13,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIMRNMMVHYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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